

2,3-Dichlorophenylhydrazine Hydrochloride

chemical structure and CAS number

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Compound of Interest

Compound Name: 2,3-Dichlorophenylhydrazine
Hydrochloride

Cat. No.: B1590000

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An In-Depth Technical Guide to **2,3-Dichlorophenylhydrazine Hydrochloride** for Advanced Research and Development

Introduction: A Core Moiety in Synthetic Chemistry

2,3-Dichlorophenylhydrazine Hydrochloride (CAS No: 21938-47-6) is a substituted hydrazine derivative of significant interest to the pharmaceutical, agrochemical, and materials science sectors.^[1] As a hydrochloride salt, it offers improved stability and handling characteristics compared to its free base form, making it a versatile and reliable building block in complex organic synthesis.^[2] Its chemical architecture, featuring a hydrazine functional group attached to a dichlorinated phenyl ring, provides a reactive scaffold for constructing a diverse array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis and pyrazoles.^{[1][2]} This guide serves as a comprehensive technical resource for researchers, offering insights into its chemical properties, synthesis, analytical characterization, and safe handling, with a focus on its practical application in drug discovery and development.

PART 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in experimental design. **2,3-Dichlorophenylhydrazine Hydrochloride** is a white to light yellow crystalline powder. Its key identifiers and properties are summarized below.

Chemical Structure:

- IUPAC Name: (2,3-dichlorophenyl)hydrazine;hydrochloride[3]
- Molecular Formula: C₆H₇Cl₃N₂[3][4]
- Molecular Weight: 213.49 g/mol [3][4]
- Canonical SMILES: C1=CC(=C(C(=C1)Cl)Cl)NN.Cl[3]
- InChIKey: RHNATWVYOKUFLK-UHFFFAOYSA-N[3]

Table 1: Physicochemical Data for **2,3-Dichlorophenylhydrazine Hydrochloride**

Property	Value	Source
CAS Number	21938-47-6	[3][4]
EC Number	630-710-1	[3]
Appearance	White to Light yellow to Light orange powder/crystal	
Purity	Typically >97%	[5]
Molecular Weight	213.5 g/mol	[3]

PART 2: Synthesis and Mechanism

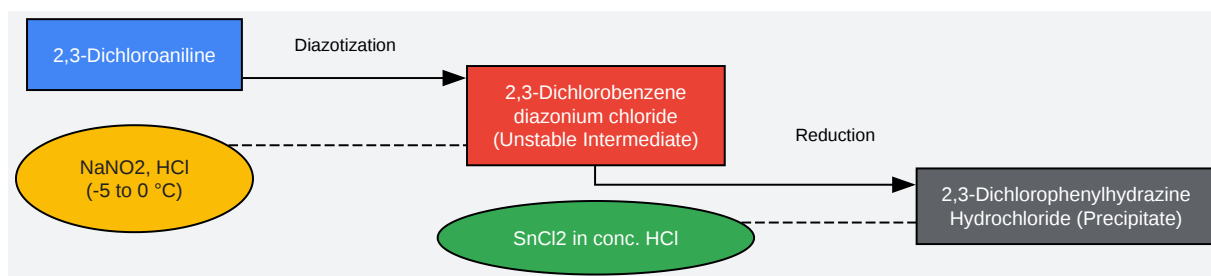
The industrial production of substituted phenylhydrazines, including the 2,3-dichloro analogue, predominantly follows a well-established synthetic route involving diazotization of an aromatic amine followed by a reduction step.[1] This classical approach provides a reliable pathway to high-purity material.

Core Synthesis Pathway: Diazotization and Reduction

The synthesis originates from 2,3-dichloroaniline. The choice of this starting material directly dictates the substitution pattern on the final phenylhydrazine product.

- **Diazotization:** The primary aromatic amine (2,3-dichloroaniline) is treated with sodium nitrite (NaNO_2) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (-5°C to 0°C).^[2] The low temperature is critical to prevent the decomposition of the highly unstable diazonium salt intermediate. The acid serves a dual purpose: it protonates the nitrous acid formed in situ and acts as a catalyst.
- **Reduction:** The resulting diazonium salt solution is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl_2) dissolved in concentrated HCl .^[2]^[6] The stannous chloride solution is added dropwise to the cold diazonium salt mixture. The reaction is then allowed to warm to room temperature, during which the hydrazine hydrochloride often precipitates out of the acidic aqueous solution.^[2]

The overall reaction mechanism is a cornerstone of aromatic chemistry, valued for its efficiency and scalability.



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Caption: Synthesis workflow for 2,3-Dichlorophenylhydrazine HCl.

PART 3: Applications in Drug Discovery and Development

Substituted phenylhydrazines are pivotal intermediates in medicinal chemistry.^[1] Their utility stems from their ability to form heterocyclic structures that are prevalent in biologically active molecules.

- Synthesis of Heterocycles: **2,3-Dichlorophenylhydrazine hydrochloride** is a key precursor for synthesizing pyrazole and indole derivatives. For instance, it can be reacted with β -ketoesters or similar compounds to construct substituted pyrazole rings, which are core scaffolds in many pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial drugs.^[1]
- Building Block for Active Pharmaceutical Ingredients (APIs): The compound serves as a foundational fragment in the multi-step synthesis of complex APIs. The dichloro-substitution pattern can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate, influencing factors like metabolic stability and receptor binding affinity.
- Agrochemicals and Dyes: Beyond pharmaceuticals, it is also utilized in the development of novel pesticides (insecticides, bactericides, herbicides) and as an intermediate in the dye industry.^[1]

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol details the synthesis of Ethyl 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carboxylate, a representative application of **2,3-Dichlorophenylhydrazine Hydrochloride** as a pharmaceutical intermediate.^[1]

Objective: To synthesize a substituted pyrazole via condensation and cyclization.

Materials:

- **2,3-Dichlorophenylhydrazine Hydrochloride** (1g, 4.68 mmol)
- (E)-ethyl 2-cyano-3-ethoxyacrylate (0.792g, 4.68 mmol)
- Potassium Carbonate (K_2CO_3) (0.647g, 4.68 mmol)
- Ethanol (EtOH) (10 mL)
- Microwave vial

- Ice water bath
- Silica gel for chromatography

Procedure:

- **Reaction Setup:** Combine **2,3-Dichlorophenylhydrazine Hydrochloride** (1g, 4.68 mmol), (E)-ethyl 2-cyano-3-ethoxyacrylate (0.792g, 4.68 mmol), and potassium carbonate (0.647g, 4.68 mmol) in a microwave vial.^[1] Add 10 mL of ethanol to the vial. The potassium carbonate acts as a base to neutralize the HCl salt and facilitate the reaction.
- **Microwave Irradiation:** Seal the vial and heat the reaction mixture at 85°C for 20 hours using a microwave reactor.^[1] Microwave heating is employed to accelerate the reaction rate compared to conventional heating.
- **Workup and Isolation:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an ice water bath to precipitate the crude product.^[1]
- **Filtration:** Filter the resulting suspension to collect the solid. Wash the solid with water to remove any inorganic salts and water-soluble impurities.
- **Drying:** Dry the collected solid in a vacuum oven at 50°C for 4 hours.^[1]
- **Purification:** Purify the crude product by silica gel chromatography to obtain the final compound, Ethyl 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carboxylate, as a brown solid (Yield: 66%).^[1]

PART 4: Analytical Characterization

Confirming the identity and purity of **2,3-Dichlorophenylhydrazine Hydrochloride** is essential for its use in regulated applications like drug development. A combination of chromatographic and spectroscopic techniques is typically employed.

- **High-Performance Liquid Chromatography (HPLC):** HPLC, particularly reverse-phase HPLC, is a powerful method for assessing the purity of the compound and quantifying impurities, such as positional isomers or unreacted starting materials.^{[7][8]} A validated HPLC method can provide high sensitivity and resolution for quality control.^[8]

- Gas Chromatography (GC): GC can also be used for the analysis of hydrazine compounds, often coupled with a mass spectrometer (MS) for unequivocal identification of the parent compound and any volatile impurities.[\[7\]](#)
- Spectroscopy:
 - Infrared (IR) Spectroscopy: Provides confirmation of functional groups. FTIR spectra are available in public databases and can be used as a reference.[\[3\]](#)
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are indispensable for structural elucidation, confirming the precise arrangement of protons and carbons, including the substitution pattern on the aromatic ring.
 - Mass Spectrometry (MS): Provides the molecular weight of the free base and its fragmentation pattern, confirming the compound's identity.[\[1\]](#)

The inherent tendency of hydrazines to undergo autoxidation necessitates that analyses are performed rapidly after sample preparation to ensure accurate and reliable results.[\[7\]](#)

PART 5: Safety, Handling, and Storage

2,3-Dichlorophenylhydrazine Hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.[\[2\]](#)

GHS Hazard Classification:

- Acute Toxicity, Oral: Toxic if swallowed.[\[3\]](#)
- Skin Corrosion/Irritation: Causes skin irritation.[\[3\]](#)
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[\[3\]](#)
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[\[3\]](#)

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[9\]](#)

- Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10] A NIOSH-approved respirator may be necessary if dust is generated.[2]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
- Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]

Conclusion

2,3-Dichlorophenylhydrazine Hydrochloride is a high-value chemical intermediate with significant applications in research and industry. Its robust synthesis and versatile reactivity make it an essential tool for synthetic chemists, particularly in the creation of novel pharmaceutical and agrochemical agents. A comprehensive understanding of its properties, coupled with stringent adherence to safety protocols, is paramount to leveraging its full potential in scientific innovation.

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